2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide
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Overview
Description
2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 3 positions of the benzene ring, and a dimethylamino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide typically involves the following steps:
Nitration: The starting material, 2,3-dichlorobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting amine is acylated with 4-(dimethylamino)benzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon for the reduction step.
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield amines or other reduced forms.
Scientific Research Applications
2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Materials Science: Used in the development of advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dichloro-N-[4-(methylamino)phenyl]benzamide
- 2,3-dichloro-N-[4-(ethylamino)phenyl]benzamide
Uniqueness
2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide is unique due to the presence of the dimethylamino group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different substituents.
Properties
IUPAC Name |
2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-19(2)11-8-6-10(7-9-11)18-15(20)12-4-3-5-13(16)14(12)17/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVRSGQFUOCIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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